molecular formula C10H13NO3 B8026059 1-(2-methylpropoxy)-2-nitrobenzene CAS No. 56245-02-4

1-(2-methylpropoxy)-2-nitrobenzene

Cat. No.: B8026059
CAS No.: 56245-02-4
M. Wt: 195.21 g/mol
InChI Key: VOCGCNMEKJPLQQ-UHFFFAOYSA-N
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Description

1-(2-Methylpropoxy)-2-nitrobenzene is an ortho-substituted nitrobenzene derivative featuring a 2-methylpropoxy (isobutoxy) group at the 1-position and a nitro group at the 2-position. The isobutoxy group contributes steric bulk and moderate electron-donating effects, while the nitro group is strongly electron-withdrawing, influencing the compound’s electronic profile and applications in synthesis or material science .

Properties

IUPAC Name

1-(2-methylpropoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCGCNMEKJPLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480815
Record name 2-(2-Methylpropoxy)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56245-02-4
Record name 2-(2-Methylpropoxy)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropoxy)-2-nitrobenzene typically involves the nitration of 2-(2-Methylpropoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield 2-(2-Methylpropoxy)aniline.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 2-(2-Methylpropoxy)aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-methylpropoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methylpropoxy)-2-nitrobenzene involves its interaction with molecular targets through its nitro and alkoxy groups. These interactions can lead to various biochemical and chemical transformations, depending on the specific application. The nitro group can participate in redox reactions, while the alkoxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The following table summarizes key analogs of 1-(2-methylpropoxy)-2-nitrobenzene and their properties:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
1-(3-Bromopropoxy)-2-nitrobenzene 3-Bromopropoxy C₉H₁₀BrNO₃ Melting point: 36–39°C; boiling point: 131–132°C (0.5 mmHg); used as an intermediate in alkylation reactions
1-(3,3-Dichloroallyloxy)-2-nitrobenzene 3,3-Dichloroallyloxy C₉H₅Cl₂NO₃ Crystalline structure with intramolecular C–H···Cl interactions; precursor to phenanthrenes
1-(Cyclopropylsulfonyl)-2-nitrobenzene Cyclopropylsulfonyl C₉H₉NO₄S Contains an N,O-bidentate directing group; applicable in metal-catalyzed C–H functionalization
1-(Difluoromethyl)-2-nitrobenzene Difluoromethyl C₇H₅F₂NO₂ Acts as a hydrogen bond donor; bioisostere for alcohols/thiols in bioactive compounds
1-(Hept-1-ynyl)-2-nitrobenzene Hept-1-ynyl C₁₃H₁₃NO₂ Undergoes regioselective hydrosilylation (α-isomer formed exclusively)

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitution. Conversely, electron-donating groups (e.g., alkoxy) deactivate the ring but improve solubility .
  • Steric Effects: Bulky substituents (e.g., isobutoxy, cyclopropylsulfonyl) influence reaction regioselectivity. For example, hydrosilylation of 1-(hept-1-ynyl)-2-nitrobenzene favors α-adducts due to steric hindrance near the nitro group .
  • Hydrogen Bonding: The difluoromethyl group in 1-(difluoromethyl)-2-nitrobenzene forms hydrogen-bonded dimers, mimicking phenolic interactions, which is critical in pharmaceutical design .

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